molecular formula C10H18ClNO3 B2756965 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2344679-68-9

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2756965
CAS No.: 2344679-68-9
M. Wt: 235.71
InChI Key: UAKWRSJEOVZHHT-QEEIDYIGSA-N
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Description

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride is a compound with a unique structure that combines a cyclobutane ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the piperidine group. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the addition of piperidine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Cyclobutane derivatives: Compounds with a cyclobutane ring can have similar reactivity and applications.

Uniqueness

What sets 3-Hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride apart is the combination of the cyclobutane and piperidine rings, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)7-5-10(14,6-7)8-1-3-11-4-2-8;/h7-8,11,14H,1-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKWRSJEOVZHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(CC(C2)C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-68-9
Record name rac-(1s,3s)-3-hydroxy-3-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
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